molecular formula C17H23NO4 B583039 (R)-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid CAS No. 154802-74-1

(R)-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid

Cat. No. B583039
CAS RN: 154802-74-1
M. Wt: 305.374
InChI Key: MNABZONTQXNLDT-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compounds like “®-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid” belong to a class of organic compounds known as amino acids and derivatives . They contain an amino group and a carboxylic acid group, along with other functional groups. The “R” in the name indicates that the compound is chiral, meaning it has a non-superimposable mirror image .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .


Chemical Reactions Analysis

Amino acids and their derivatives can undergo a variety of chemical reactions. For example, the carbonyl group can be reduced to an alcohol, or the amino group can react with carboxylic acids to form amides .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include molecular weight, solubility, melting point, boiling point, and reactivity. These properties can be predicted using various computational tools .

Scientific Research Applications

Peptide Synthesis

Z-D-Cha-OH is primarily used in the synthesis of peptides. The compound serves as an amino acid precursor that is protected by a carbobenzyloxy (Cbz) group. This protection is crucial during peptide bond formation, preventing unwanted side reactions and ensuring the correct sequence is assembled. The Cbz group can be removed under mild conditions once the peptide chain is complete .

Catalysis

In the field of catalysis, Z-D-Cha-OH derivatives are utilized to create catalysts for various chemical reactions. For instance, the compound’s structure can influence the catalytic activity of metal complexes or enzymes, leading to more efficient and selective chemical transformations .

Drug Development

Z-D-Cha-OH derivatives have shown potential in drug development, particularly as inhibitors of certain enzymes. For example, they can act as dipeptidyl peptidase-IV inhibitors, which are relevant in the treatment or prevention of diabetes .

Material Science

In material science, Z-D-Cha-OH can be used to modify the surface properties of materials. Amino-functionalized compounds, like Z-D-Cha-OH, can enhance the dispersion, solubilization, and processability of carbon-based nanomaterials, which are pivotal in the development of advanced materials for various applications .

Organic Synthesis

The compound is also significant in organic synthesis, where it can be used to introduce amino functionalities into molecules. These functionalities are essential for the subsequent formation of more complex structures through reactions such as amide coupling .

Antimicrobial Agents

Some derivatives of Z-D-Cha-OH have been found to exhibit potent bactericidal activity against drug-resistant gram-positive pathogens. This opens up possibilities for the compound’s use in developing new antimicrobial agents that could address the growing concern of antibiotic resistance .

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if the compound shows promise as a pharmaceutical, future research might focus on clinical trials and drug development .

properties

IUPAC Name

(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNABZONTQXNLDT-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid

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